2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
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Overview
Description
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a complex organometallic compound It consists of an iridium(3+) center coordinated with 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 1,10-phenanthroline ligands, with hexafluorophosphate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 1,10-phenanthroline are synthesized separately through multi-step organic reactions.
Complex Formation: The iridium(3+) center is introduced by reacting iridium chloride with the ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: The resulting complex is purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can occur at the iridium center or the ligands, using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands, solvents like acetonitrile or dichloromethane, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(4+) complexes, while reduction may produce iridium(2+) complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation. Its unique coordination environment and electronic properties make it an effective catalyst.
Biology
In biological research, this compound can be used as a probe for studying cellular processes and as a potential therapeutic agent due to its photophysical properties.
Medicine
In medicine, this compound is explored for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.
Industry
In industry, this compound is used in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) due to its luminescent properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the iridium center with molecular targets. The iridium center can facilitate electron transfer reactions, activate small molecules, and generate reactive intermediates. The ligands play a crucial role in stabilizing the iridium center and modulating its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;ruthenium(3+);1,10-phenanthroline;hexafluorophosphate
- 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;platinum(2+);1,10-phenanthroline;hexafluorophosphate
Uniqueness
Compared to similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate exhibits unique photophysical properties, higher catalytic activity, and greater stability. These characteristics make it particularly valuable in applications requiring efficient light emission and robust catalytic performance.
Properties
Molecular Formula |
C36H24F10IrN4P |
---|---|
Molecular Weight |
925.8 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C12H8N2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
MMBWVTSBIIXVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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